molecular formula C20H18ClNO3 B4580644 1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone

1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone

Cat. No.: B4580644
M. Wt: 355.8 g/mol
InChI Key: VAHPDQGEWGSXND-UHFFFAOYSA-N
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Description

1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone is a chemical compound that features a quinoline ring system Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone typically involves multiple steps. One common synthetic route includes the alkylation of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. This intermediate is then reacted with 3-(3-hydroxyphenyl)ethanone under appropriate conditions to yield the final product .

Chemical Reactions Analysis

1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a dihydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position on the quinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, it may inhibit enzymes involved in critical cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity, chloroquine also features a quinoline ring but differs in its side chain structure.

    Quinoline N-oxide: This compound is an oxidized form of quinoline and exhibits different reactivity and biological properties.

    8-Hydroxyquinoline: A simpler quinoline derivative, it is used in various applications, including as a chelating agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[3-[3-(5-chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-14(23)15-5-2-6-16(13-15)24-11-4-12-25-19-9-8-18(21)17-7-3-10-22-20(17)19/h2-3,5-10,13H,4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHPDQGEWGSXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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